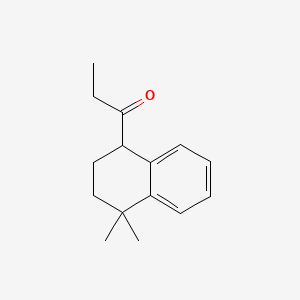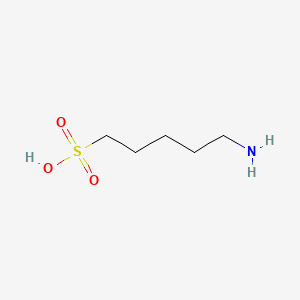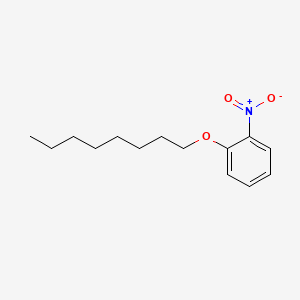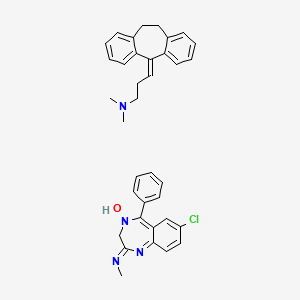
3,4-Dihydro-1H-2-benzopyran-1-one
Übersicht
Beschreibung
3,4-Dihydro-1H-2-benzopyran-1-one, also known as DHBP, is an important synthetic chemical compound that has been widely used in scientific research. It is a heterocyclic aromatic compound with a molecular formula of C9H10O. DHBP is a colorless solid that is soluble in methanol, ethanol, and chloroform, and is insoluble in water. It has a melting point of 109.5-111.5°C and can be synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study by Alizadeh and Ghanbaripour (2013) described an efficient one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, highlighting the compound's importance in organic chemistry and potential in various applications (Alizadeh & Ghanbaripour, 2013).
Biological Properties : Salam et al. (2021) reported that 3-Benzylchroman-4-ones, a class of compounds including 3,4-Dihydro-1H-2-benzopyran-1-one, possess anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties, demonstrating their potential in pharmacological applications (Salam et al., 2021).
Photoinduced Molecular Transformations : Kobayashi et al. (1993) described a method for synthesizing 3-substituted 3,4-dihydro-1H-benzo[2]pyran-1-ones, demonstrating the compound's relevance in photochemical and radical fragmentation processes (Kobayashi et al., 1993).
Palladium-Catalysed Reactions : Usse, Guillaumet, and Viaud (1997) explored the preparation of 3,4-Dihydro-2H-1-benzopyrans substituted at the 3-position via palladium-catalysed reactions, suggesting its utility in advanced synthetic chemistry (Usse, Guillaumet, & Viaud, 1997).
Spectral Study : Wang et al. (2003) conducted a spectral study on a novel dihydroisocoumarin, a derivative of this compound, isolated from Aloe vera, highlighting its potential in natural product chemistry and spectroscopic analysis (Wang et al., 2003).
Green Chemistry Catalyst : Abdolmohammadi (2018) demonstrated the use of TiO2 NPs-Coated Carbon Nanotubes as a green and efficient catalyst for the synthesis of [1]Benzopyrano[b][1]benzopyranones, using compounds like this compound, indicating its role in environmentally friendly chemical synthesis (Abdolmohammadi, 2018).
Capillary Electrophoresis Application : Baumy et al. (1995) achieved chiral separation of 3,4-dihydro-2H-1-benzopyran derivatives using β-cyclodextrin in capillary zone electrophoresis, showing the compound's utility in analytical chemistry (Baumy et al., 1995).
Wirkmechanismus
Target of Action
Isochroman-1-one has been found to exhibit anti-inflammatory and anti-oxidant activities
Mode of Action
It is known that the compound interacts with its targets to exert anti-inflammatory and anti-oxidant effects
Biochemical Pathways
Isochroman-1-one is involved in several biochemical pathways. It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . Additionally, it has been suggested that Isochroman-1-one may be involved in the formation of certain bioactive compounds through the reduction of C9 carbonyl groups .
Pharmacokinetics
Given its anti-inflammatory and anti-oxidant activities, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The result of Isochroman-1-one’s action is the exertion of anti-inflammatory and anti-oxidant effects . It has been shown to have inhibitory effects on the growth of endophytes and on the fatty acid metabolism of plants . These effects suggest that Isochroman-1-one may have potential therapeutic applications.
Action Environment
The action of Isochroman-1-one can be influenced by various environmental factors. For instance, the compound’s synthesis has been shown to be facilitated by the use of hexafluoroisopropanol as a solvent . .
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-1H-2-benzopyran-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects . Additionally, this compound can bind to certain proteins, altering their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate transcription factors, leading to changes in gene expression that affect various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for its metabolism and subsequent biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles, influencing its biological activity.
Eigenschaften
IUPAC Name |
3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTAQSGZOGYIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197006 | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-34-5 | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

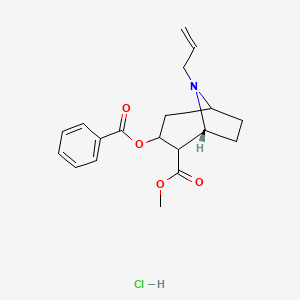
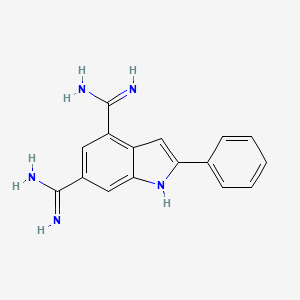


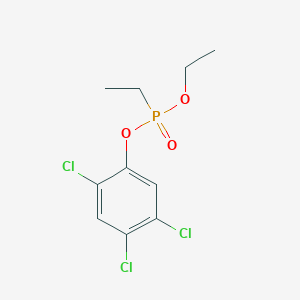
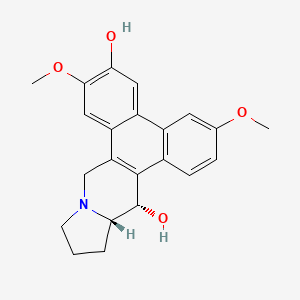
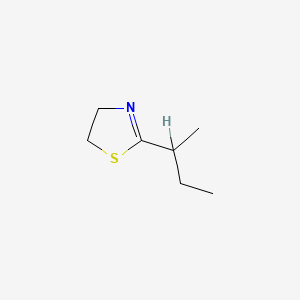

![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
